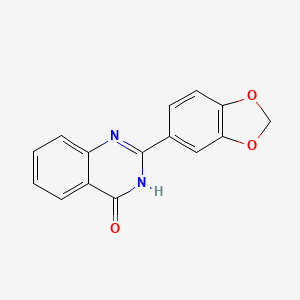amino]-N-phenylbutanamide](/img/structure/B6009885.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-phenylbutanamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and stiffness caused by various medical conditions such as arthritis. It was first approved by the FDA in 1998 and is marketed under the brand name Celebrex. The synthesis method of Celecoxib involves the use of various chemicals and reagents, which are discussed in detail below.
作用机制
Celecoxib belongs to the class of drugs known as selective COX-2 inhibitors. It works by inhibiting the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, which are involved in the inflammatory response. By reducing the production of prostaglandins, Celecoxib helps to reduce pain, inflammation, and stiffness.
Biochemical and Physiological Effects:
Celecoxib has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also reduces the levels of reactive oxygen species (ROS) and oxidative stress, which are involved in the pathogenesis of various diseases such as cancer and cardiovascular diseases.
实验室实验的优点和局限性
Celecoxib has several advantages for use in lab experiments. It is a relatively stable compound and can be stored for long periods without significant degradation. It is also readily available and can be synthesized in large quantities. However, Celecoxib has some limitations as well. It has a relatively low solubility in water, which can make it difficult to administer in certain experiments. It also has some potential side effects, which can affect the results of experiments.
未来方向
There are several future directions for research on Celecoxib. One area of research is the development of new formulations of Celecoxib that can improve its solubility and bioavailability. Another area of research is the identification of new therapeutic applications of Celecoxib, particularly in the treatment of cancer and Alzheimer's disease. Additionally, research is needed to further elucidate the mechanisms of action of Celecoxib and its effects on various biochemical and physiological processes in the body.
合成方法
The synthesis of Celecoxib involves the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with N-methyl aniline to form 4-(N-methylamino)phenylsulfonyl-2-fluorobromide. This intermediate product is then reacted with phenylacetic acid to form 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-phenylbutanamide. The overall yield of the reaction is around 50%, and the purity of the final product is around 99%.
科学研究应用
Celecoxib has been extensively studied for its potential therapeutic applications in various medical conditions such as cancer, Alzheimer's disease, and cardiovascular diseases. It has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It also has neuroprotective effects and has been shown to reduce the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Additionally, it has been found to have cardioprotective effects by reducing the risk of heart attacks and strokes.
属性
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-20(24(22,23)16-11-9-14(18)10-12-16)13-5-8-17(21)19-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLOSUHZKBHXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6009802.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide](/img/structure/B6009809.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6009817.png)
![5-(3-chlorophenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6009818.png)
![1-{2-[3-(2-benzyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride](/img/structure/B6009821.png)
![3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6009841.png)



![1-[(3-methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine](/img/structure/B6009874.png)
![methyl 4-oxo-4-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}butanoate](/img/structure/B6009878.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6009895.png)
![1-{3-[(cycloheptylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6009898.png)

